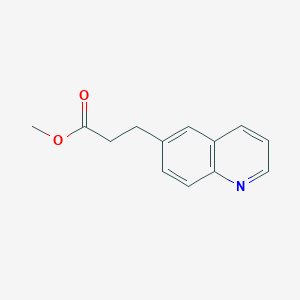
Methyl 3-(quinolin-6-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(quinolin-6-yl)propanoate: is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring this compound is characterized by the presence of a quinoline ring attached to a propanoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(quinolin-6-yl)propanoate typically involves the esterification of 3-(quinolin-6-yl)propanoic acid. One common method includes the reaction of quinoline-6-carboxaldehyde with malonic acid in the presence of a base, followed by esterification with methanol. The reaction conditions often involve refluxing the mixture in an appropriate solvent such as ethanol or methanol, with the addition of a catalyst like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of industrial catalysts and purification techniques like distillation and crystallization would be employed to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-(quinolin-6-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 3-(quinolin-6-yl)propanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Major Products:
Oxidation: Quinoline-6-carboxylic acid derivatives.
Reduction: 3-(quinolin-6-yl)propanol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 3-(quinolin-6-yl)propanoate is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological activities. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties. This compound may be investigated for similar activities, particularly in the development of new therapeutic agents .
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals. Its quinoline structure makes it valuable in the synthesis of materials with specific electronic and optical properties .
Wirkmechanismus
The mechanism of action of Methyl 3-(quinolin-6-yl)propanoate in biological systems is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors due to its quinoline structure. Quinoline derivatives are known to inhibit enzymes like topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways. The compound may exert its effects by binding to these targets and disrupting their normal functions, leading to therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
Quinoline-6-carboxylic acid: A precursor in the synthesis of Methyl 3-(quinolin-6-yl)propanoate.
3-(Quinolin-6-yl)propanol: A reduced form of the compound with an alcohol group instead of an ester.
Quinoline-6-carboxaldehyde: An intermediate in the synthesis of various quinoline derivatives.
Uniqueness: this compound is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its similar compounds. The ester group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C13H13NO2 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
methyl 3-quinolin-6-ylpropanoate |
InChI |
InChI=1S/C13H13NO2/c1-16-13(15)7-5-10-4-6-12-11(9-10)3-2-8-14-12/h2-4,6,8-9H,5,7H2,1H3 |
InChI-Schlüssel |
BMCWTVAUAXCRNS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1=CC2=C(C=C1)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12505016.png)
![Ethyl 2-cyano-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12505017.png)

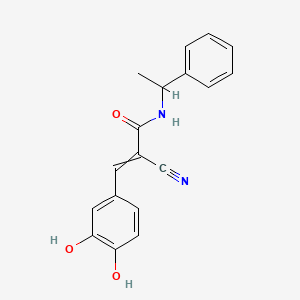
![4-Amino-N3-[3-(trifluoromethyl)phenyl]imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide](/img/structure/B12505049.png)
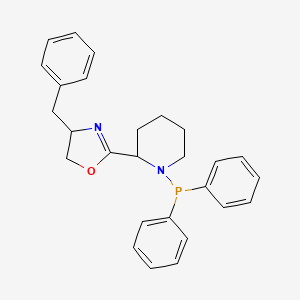
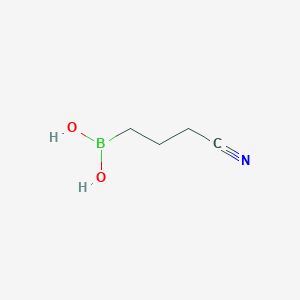
![3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12505059.png)
azanium](/img/structure/B12505067.png)
![4,6-Dichloro-3-[(4-chlorophenyl)sulfonyl]quinoline](/img/structure/B12505074.png)
![8,9-dihydro-7H-pyrido[3,2-b]pyrrolo[1,2-d][1,4]thiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12505082.png)
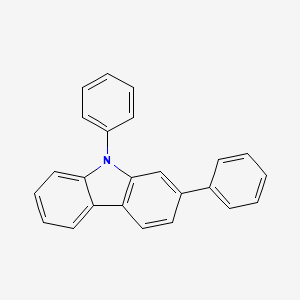
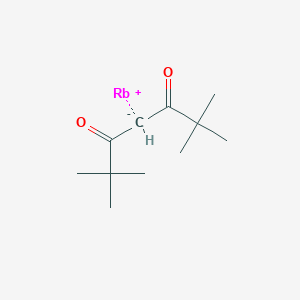
![4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole](/img/structure/B12505107.png)
